Product packaging for Deoxyisocalyciphylline B(Cat. No.:CAS No. 619326-75-9)

Deoxyisocalyciphylline B

Cat. No.: B1160877
CAS No.: 619326-75-9
M. Wt: 341.5 g/mol
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Description

Deoxyisocalyciphylline B is a structurally complex alkaloid belonging to the Daphniphyllum family, which comprises over 350 unique alkaloids known for their rich molecular skeletons and diverse biological activities . This compound features an unprecedented hexacyclic fused skeleton, making it a subject of significant interest in natural product chemistry and biosynthetic studies . The unique and challenging architecture of Daphniphyllum alkaloids like this compound has attracted considerable attention from synthetic chemists, leading to the development of elegant synthetic strategies . Research into such compounds aids in the exploration of novel chemical space and the development of new synthetic methodologies. While specific biological data for this compound is not fully reported, other alkaloids from the same plant genus have displayed a range of bioactivities, including cytotoxicity and inhibitory activity against certain enzymes, highlighting the potential of this chemical family in pharmacological research . This product is intended for research purposes only, such as in analytical standards, biological assays, and natural product chemistry investigations. It is not intended for diagnostic or therapeutic use. Disclaimer: The information provided is based on available scientific literature. The specific biological activities, mechanisms of action, and research applications for this compound require further scientific investigation and are not fully characterized. Researchers should conduct their own experiments to determine the compound's suitability for their specific work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO2 B1160877 Deoxyisocalyciphylline B CAS No. 619326-75-9

Properties

IUPAC Name

(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQSEZXJVMCXSC-BPGMYFSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019952
Record name Deoxyisocalyciphylline B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619326-74-8
Record name Deoxyisocalyciphylline B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Daphniphyllum Alkaloids: Structural Diversity and Research Significance

The Daphniphyllum alkaloids are a large and growing group of secondary metabolites isolated from plants of the Daphniphyllum genus, which is primarily found in Southeast Asia. mdpi.com Since the first discovery in 1909, over 350 distinct Daphniphyllum alkaloids have been identified. mdpi.com This family of natural products is characterized by its remarkable structural diversity, with skeletons ranging from fused pentacyclic to octacyclic systems and even aza-adamantane nuclei. d-nb.info

The classification of Daphniphyllum alkaloids is based on their core nitrogen heterocyclic skeletons, with major types including daphniphyllines, secodaphniphyllines, yuzurimines, and calyciphyllines, among others. d-nb.info The continuous discovery of new alkaloids with unprecedented frameworks contributes significantly to the structural variety of this family. researchgate.netd-nb.info

The complex and unique polycyclic fused ring systems of these alkaloids have garnered considerable interest from synthetic chemists, leading to numerous total synthesis endeavors. sioc-journal.cnmdpi.com Beyond their structural complexity, some Daphniphyllum alkaloids have exhibited notable biological activities, including cytotoxic effects against various human tumor cell lines. acs.org

Deoxyisocalyciphylline B: Contextualization Within the Calyciphylline B Type Subfamily

Natural Sources and Isolation Methodologies for this compound

Botanical Origins of this compound from Daphniphyllum Species

This compound is a naturally occurring alkaloid found in various species of the plant genus Daphniphyllum. hebmu.edu.cnnih.govacs.orgnih.gov This genus, primarily found in Southeast Asia, is known for producing a diverse array of structurally complex alkaloids. mdpi.com

Initial isolation of this compound, along with its isomer Deoxycalyciphylline B and the related Calyciphylline B, was reported from the stems of Daphniphyllum subverticillatum. hebmu.edu.cn Subsequent studies have also identified its presence in the leaves and stems of Daphniphyllum longeracemosum and the leaves of Daphniphyllum oldhami. nih.govacs.orgnih.gov It has also been isolated from Daphniphyllum calycinum. biocrick.comresearchgate.net

Advanced Isolation Techniques for Daphniphyllum Alkaloids

The isolation of this compound and other Daphniphyllum alkaloids from their botanical sources involves a series of advanced chromatographic techniques. The basic nature of these alkaloids necessitates careful handling and purification procedures. nih.gov The general process begins with the extraction of plant material, followed by a combination of column chromatography and high-performance liquid chromatography (HPLC) to separate the complex mixture of compounds. The specific methods are tailored to the distinct polarity and chemical properties of the target alkaloids.

Spectroscopic and Chemical Methodologies for this compound Structural Determination

The elucidation of the complex, hexacyclic framework of this compound relied on a combination of powerful spectroscopic and chemical methods.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial structural determination of this compound. hebmu.edu.cn Techniques such as 1H NMR, 13C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HMQC, HMBC) were employed to piece together the intricate connectivity of the molecule's carbon and hydrogen atoms. hebmu.edu.cn These spectroscopic methods allow for the detailed mapping of the molecular structure, providing crucial information about the arrangement of atoms and functional groups. hebmu.edu.cn For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments were vital in establishing the linkages between quaternary carbons and other parts of the molecule. hebmu.edu.cn The analysis of NMR data for this compound and its isomer, Deoxycalyciphylline B, revealed their unique fused hexacyclic skeletons. hebmu.edu.cn

Technique Application in Structural Elucidation
1H NMR Provides information about the chemical environment of hydrogen atoms.
13C NMR Determines the number and types of carbon atoms in the molecule.
COSY Establishes correlations between coupled protons, revealing neighboring hydrogens.
HMQC Correlates directly bonded carbon and hydrogen atoms.
HMBC Shows long-range correlations between carbon and hydrogen atoms, crucial for connecting structural fragments.
NOESY Reveals through-space correlations between protons, providing information about the stereochemistry. nih.gov

X-ray Crystallography for Related Calyciphylline B-Type Alkaloids and Structural Confirmation

While the initial structural elucidation of this compound was primarily based on NMR data, X-ray crystallography played a crucial role in confirming the structures of related Calyciphylline B-type alkaloids. hebmu.edu.cnnih.gov The structure of its isomer, Deoxycalyciphylline B, was unambiguously confirmed by single-crystal X-ray diffraction. hebmu.edu.cn This technique provides a definitive three-dimensional map of the molecule, confirming the connectivity and stereochemistry that were inferred from spectroscopic data. hebmu.edu.cn The structural information from Deoxycalyciphylline B served as a critical reference for the characterization of other alkaloids in this subfamily, including the initial proposed structure of this compound. hebmu.edu.cnnih.gov

Revision of this compound Reported Structure Through Synthetic Studies

The initially reported structure of this compound was later revised as a result of extensive synthetic studies. nih.govresearchgate.netscispace.comacs.orgnih.gov The total synthesis of another Calyciphylline B-type alkaloid, (-)-daphlongamine H, led to a pivotal discovery. nih.govacs.org During this synthetic endeavor, researchers found that the spectroscopic data of their synthesized compound matched that of the natural product reported as daphlongamine H. nih.gov Furthermore, their synthetic approach also yielded a compound whose spectroscopic data was identical to that reported for this compound. nih.gov However, the structure of this synthetic product was not consistent with the originally proposed structure of this compound. nih.govacs.org

Advanced Synthetic Approaches to Deoxyisocalyciphylline B and Calyciphylline B Type Alkaloids

Retrosynthetic Analysis and Strategic Design for Deoxyisocalyciphylline B Total Synthesis

The total synthesis of complex molecules like this compound hinges on a carefully planned retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inlkouniv.ac.in A key strategy in the synthesis of Calyciphylline B-type alkaloids, including the work that led to the structural revision of this compound, involved envisioning the assembly of the entire six-ring scaffold from an acyclic precursor. nih.govescholarship.org

This ambitious approach traces the complex hexacyclic framework back to a highly functionalized acyclic precursor. nih.govescholarship.org A pivotal disconnection identifies a late-stage Pauson–Khand reaction to construct the hydro-indene substructure (the D and E rings). nih.govacs.org Further simplification of the remaining tricyclic core leads back to an acyclic amino ester. This key acyclic piece is designed to be assembled through a complexity-building Mannich reaction, which establishes crucial stereocenters early in the synthesis. nih.govescholarship.org This strategic design allows for the carefully orchestrated sequence of cyclizations to build the intricate framework in a diastereoselective fashion, originating from a precursor with just a single chiral center. nih.govescholarship.org The successful execution of this strategy not only achieved the total synthesis of related alkaloids like (–)-daphlongamine H but also enabled the synthesis of (–)-isodaphlongamine H and ultimately led to the correction of the initially reported structure of this compound. nih.govacs.orgnih.govchemrxiv.org

Retrosynthetic Step Key Transformation Precursor Structure Target Fragment
Disconnection of HexacyclePauson–Khand ReactionEnyneCalyciphylline B-type framework
Disconnection of Tricyclic CoreCyclizations (e.g., Dieckmann)Acyclic Amino EsterTricyclic substructure
Formation of Acyclic PrecursorMannich ReactionAllylated Valerolactone & Sulfinyl ImineAcyclic β-amino lactone

Key Methodologies and Named Reactions in this compound Synthesis

The successful synthesis of this compound and its congeners relied on a toolkit of powerful and reliable chemical reactions. These methods were instrumental in constructing the complex polycyclic system with precise control over its stereochemistry.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that combines an aldehyde (or a precursor), an amine, and an enolizable carbonyl compound. organic-chemistry.org In the synthesis of Calyciphylline B-type alkaloids, a Mannich reaction served as a cornerstone of the strategy, enabling the rapid construction of a complex acyclic precursor bearing key stereocenters. nih.govnih.gov Specifically, the reaction between the lithium enolate of an allylated valerolactone and a chiral sulfinyl imine was employed. nih.gov This approach, building on studies of additions to N-tert-butanesulfinyl imines, allowed for the diastereoselective formation of a β-amino lactone. nih.govescholarship.org Although controlling the stereochemistry at the α-center of the resulting α-quaternary β-amino ester proved challenging, optimization led to a scalable process. nih.gov This initial complexity-building step was crucial for setting the stage for the subsequent series of cyclizations that would form the core of the alkaloid. nih.govacs.org The Mannich reaction is a well-established tool in alkaloid synthesis, often implicated in their biosynthesis. organic-chemistry.org

The Pauson–Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. wikipedia.org This reaction is particularly well-suited for intramolecular applications to construct fused ring systems, making it a valuable tool in total synthesis. wikipedia.orgmdpi.com In the synthetic strategy toward this compound and its relatives, an intramolecular Pauson–Khand reaction was a key late-stage transformation. nih.govacs.orgnih.gov It was employed to construct the hydro-indene portion of the molecule, effectively forming the D and E rings of the hexacyclic system from a carefully assembled enyne precursor. nih.govescholarship.org The success of this cyclization was critical for completing the carbon skeleton of the natural product. nih.govacs.org While initial intermolecular versions of the reaction suffered from poor selectivity, the intramolecular variant is highly effective for creating fused 5,5- and 6,5-membered bicyclic systems, often with high diastereoselectivity. wikipedia.org

Reaction Reactants Product Catalyst/Reagent Application in Synthesis
Pauson-Khand ReactionAlkene, Alkyne, Carbon Monoxideα,β-CyclopentenoneDicobalt octacarbonylConstruction of the hydro-indene (D/E rings) substructure. nih.govescholarship.orgacs.org
Mannich ReactionAldehyde, Amine, Enolizable Carbonylβ-Amino carbonyl compoundAcid or BaseAssembly of the complex acyclic precursor with key stereocenters. nih.govescholarship.org

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a central challenge in the synthesis of complex molecules like this compound. Stereoselective hydrogenation is a key technique used to introduce hydrogen atoms to a molecule in a specific spatial orientation. ethz.chwikipedia.org In the synthesis of Calyciphylline B-type alkaloids, a highly diastereoselective hydrogenation was critical for assembling the tricyclic core. nih.govacs.orgnih.gov After early cyclization steps, a two-step hydrogenation protocol was developed. This involved using Crabtree's catalyst under hydrogen pressure, followed by a heterogeneous hydrogenation, to produce the desired tricycle with high diastereoselectivity (4:1 d.r.). escholarship.org This step was essential for establishing the four contiguous stereocenters within this core structure. nih.govescholarship.org The ability to control the diastereochemical outcome during the formation of the ring systems is paramount, as the biological activity of the final molecule is often dependent on its specific stereochemistry.

Beyond the Pauson-Khand reaction, other intramolecular cyclization strategies are fundamental to building the polycyclic frameworks of Daphniphyllum alkaloids. These reactions leverage the proximity of reacting groups within a single molecule to efficiently form rings. beilstein-journals.orgrsc.org For instance, in the synthesis of Calyciphylline B-type alkaloids, a Dieckmann condensation, which is an intramolecular reaction between two esters of a dicarboxylic acid to form a β-keto ester, was used to form a bicyclic intermediate. escholarship.org In other approaches toward related Daphniphyllum alkaloids, intramolecular Diels-Alder reactions have been employed to construct the ACDE ring system of Calyciphylline A-type alkaloids. mdpi.com Furthermore, domino reactions involving a Heck cyclization followed by an intramolecular Suzuki coupling have also been explored to forge the complex framework. researchgate.net Ring-closing metathesis is another powerful tool for forming rings, though its specific application in the completed this compound synthesis is less prominent than the other mentioned methods. The choice of cyclization strategy is dictated by the specific ring system being constructed and the desired stereochemical outcome.

Chemoenzymatic and Bio-inspired Synthetic Pathways to Calyciphylline B-Type Alkaloids

Bio-inspired and chemoenzymatic approaches offer alternative and often elegant strategies for the synthesis of complex natural products. These methods draw inspiration from the proposed biosynthetic pathways in nature or utilize enzymes to perform specific chemical transformations with high selectivity.

In the context of Calyciphylline B-type alkaloids, a chemoenzymatic process has been utilized in synthetic efforts toward isodaphlongamine H. nih.gov This strategy employed an enzyme for the creation of a functionalized cyclopentanol (B49286) containing a critical quaternary carbon center, which was then elaborated into the A and E rings of the alkaloid core. nih.gov

Furthermore, bio-inspired strategies have been central to the synthesis of other classes of Daphniphyllum alkaloids. scispace.comthieme-connect.com For example, a "pathway-altering biomimetic strategy" has been envisioned and executed for the synthesis of macrodaphniphyllamine-type alkaloids, which are biosynthetically related to the calyciphylline A subfamily. scispace.com This involves a retro-biomimetic approach, featuring a key C-N bond cleavage, in contrast to the C-N bond formation proposed in the natural biosynthetic pathway. scispace.com The successful total syntheses of (–)-daphlongamine H and the structural revision of this compound have also led to the proposal of a modified biosynthetic pathway for the Calyciphylline B-type alkaloids, which in turn may inspire future synthetic designs. chemrxiv.org

Computational Chemistry Contributions to Synthetic Strategy (e.g., DFT Analysis in Stereochemical Outcomes)

The intricate, multi-ring structures of this compound and other Calyciphylline B-type alkaloids present formidable challenges in stereochemical control during total synthesis. acs.org The presence of numerous contiguous stereogenic centers, including quaternary carbons, necessitates highly selective reactions. acs.orgnih.gov In modern organic synthesis, computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting and rationalizing reaction outcomes, thereby guiding the development of effective synthetic strategies. nih.gov

In the pursuit of the total synthesis of Calyciphylline B-type alkaloids, research groups have encountered significant hurdles in establishing the correct relative stereochemistry. For instance, synthetic efforts targeting the core structure of this compound and Deoxycalyciphylline B unexpectedly yielded pentacyclic intermediates with the incorrect 6R stereochemistry at the B/C ring junction, instead of the desired 6S/7R configuration found in the natural products. acs.org This pivotal stereochemical challenge prompted a deep dive into the reaction mechanism using computational methods to understand the underlying thermodynamic and kinetic factors governing the formation of these critical intermediates. acs.orgnih.gov

A detailed DFT study was undertaken to analyze the equilibrium geometries and transition states of proposed biosynthetic intermediates. acs.org The investigation focused on a key tetrasubstituted neutral intermediate and related carbocationic species that are precursors to the alkaloid core. acs.org Researchers performed DFT calculations to assess the energy states of these proposed intermediates, aiming to explain the stereochemical outcome observed during the formation of the crucial C6/C7 ring junction. acs.org

The calculations revealed that the carbocationic intermediates leading to the C6/C7-cis and C6/C7-trans junctions possessed very similar free energies. acs.org This finding was crucial, as it helped to rationalize the failure of experimental attempts to alter the course of enolate-trapping experiments to favor the desired 6S/7R stereochemistry. acs.org The computational analysis provided a convincing rationale for the observed, yet undesired, stereochemical pathway, highlighting the subtle energetic differences that dictate the outcome of complex cyclization reactions. acs.orgnih.gov The insights gained from these DFT studies are invaluable for refining future synthetic routes, allowing chemists to circumvent unproductive pathways and design new strategies based on a theoretically sound understanding of the reaction landscape. acs.orgresearchgate.net

These computational approaches are not limited to rationalizing unexpected results but are also used predictively to guide the design of catalysts and reaction conditions. nih.govchiralpedia.com The ability to model transition states and predict the stereochemical course of reactions before committing to extensive laboratory work significantly accelerates the pace of discovery in the synthesis of complex natural products like this compound. chiralpedia.com The structural revision of this compound, which arose from synthetic and analytical studies, further underscores the importance of accurately determining complex stereochemical arrays, a task where computational analysis provides powerful support. nih.govescholarship.org

Table 1: Calculated Relative Free Energies of Proposed Biosynthetic Intermediates

This table presents data from DFT calculations used to assess the energy states of proposed intermediates in the biosynthesis of Calyciphylline B-type alkaloids. The analysis helps explain the stereochemical outcomes at critical ring junctions.

IntermediateDescriptionRelative Free Energy (kcal/mol)
B Tetrasubstituted Neutral Intermediate0 (Reference)
A Carbocationic Intermediate (C6/C7-cis)+0.2
C Carbocationic Intermediate (C6/C7-trans)0
Data sourced from DFT calculations reported in studies on Calyciphylline B-type alkaloid synthesis. acs.org

Investigation of the Biosynthetic Pathway of Deoxyisocalyciphylline B

Proposed Biosynthetic Precursors and Intermediates of Calyciphylline B-Type Alkaloids

The biosynthesis of calyciphylline B-type alkaloids, including deoxyisocalyciphylline B, is hypothesized to originate from a common precursor. nih.gov It is proposed that a precursor containing a tetrasubstituted olefin and an appended propionic acid side chain undergoes a nonselective hydroacyloxylation to yield diastereomeric lactone products. nih.govacs.org This hypothesis suggests a shared biosynthetic origin for the closely related structures of deoxycalyciphylline B, this compound, and daphlongamine H, which differ primarily in their stereochemistry at the C5 and C6 positions. nih.gov

Synthetic studies have provided valuable insights into this proposed pathway. For instance, the total synthesis of isodaphlongamine H, a related alkaloid, was achieved from three chiral building blocks. nih.gov A key feature of one retrosynthetic analysis was the conception that the entire hexacyclic framework could be assembled from an acyclic precursor, highlighting a potentially efficient biosynthetic strategy. nih.gov

A proposed biosynthetic carbocation intermediate, featuring cis-oriented hydrogens at the C6 and C7 positions, is thought to lose a hydrogen atom to form a neutral tetrasubstituted olefin intermediate. researchgate.net This intermediate would then capture a proton to generate another carbocation with trans-oriented hydrogens at C6 and C7, leading to the formation of deoxycalyciphylline B and this compound. researchgate.net However, total synthesis efforts have led to a structural revision of this compound, identifying it as being identical to daphlongamine H. nih.govacs.orgscispace.com This revision necessitates a re-evaluation of the latter part of the proposed biosynthetic pathway for all calyciphylline B-type alkaloids. nih.gov

Enzymatic Transformations and Biogenetic Logic within the Daphniphyllaceae Family

The Daphniphyllaceae family is known for producing a remarkable diversity of structurally complex terpene alkaloids. researchgate.net The biosynthesis of these compounds involves a series of enzymatic transformations, including oxidations, reductions, cyclizations, and rearrangements, that construct the intricate polycyclic skeletons. researchgate.netnih.gov While the specific enzymes catalyzing many of these steps in Daphniphyllum remain to be fully characterized, the logic of the biogenetic pathways can be inferred from the structures of the isolated natural products. whiterose-mechanisticbiology-dtp.ac.uk

The formation of the diverse array of alkaloids within this family is thought to proceed from a universal precursor, with key branch points in the pathway leading to different structural subtypes. whiterose-mechanisticbiology-dtp.ac.ukresearchgate.net For instance, it has been proposed that calyciphylline A-type alkaloids may be formed from yuzurimine-type alkaloids. ub.edu The chemical modifications that occur during these conversions are often stereo- and regio-specific, highlighting the crucial role of enzymes in controlling the reaction outcomes. nih.gov

Enzymes such as cytochrome P-450 (CYP) enzymes, 2-oxoglutarate-dependent dioxygenases, and flavoproteins are known to catalyze multiple oxidation reactions in the biosynthesis of various alkaloids, and similar enzymatic activities are expected to be involved in the pathways of Daphniphyllum alkaloids. nih.gov The study of these enzymatic transformations is essential for a complete understanding of how the complex and diverse structures of these alkaloids are assembled in nature.

Comparative Biogenetic Studies of this compound and Related Alkaloids

Comparative studies of this compound and its related alkaloids have been instrumental in refining our understanding of their biosynthesis. The close structural relationship between deoxycalyciphylline B, the originally proposed this compound, and daphlongamine H strongly suggests a common biosynthetic origin. nih.gov The initial hypothesis centered on a late-stage, non-selective hydroacyloxylation of a common precursor to explain the observed diastereomers. nih.govacs.org

However, the total synthesis of (-)-daphlongamine H and subsequent structural revision of this compound to be identical to it have provided critical new insights. nih.govacs.orgscispace.comchemrxiv.org This finding indicates that the originally reported structural differences were likely due to misassignment. nih.gov Consequently, the biosynthetic pathway must be reconsidered to account for the formation of the now confirmed structures of deoxycalyciphylline B and daphlongamine H. nih.gov

Mechanistic Biological Investigations of Deoxyisocalyciphylline B

In Vitro Cellular and Molecular Target Identification for Deoxyisocalyciphylline B

The precise molecular targets of this compound are an area of active investigation. Like many alkaloids, it is believed to interact with specific cellular components, thereby influencing signaling pathways and biological processes. biosynth.com The identification of these targets is a crucial step in understanding its mechanism of action.

Current research strategies for identifying the molecular targets of natural products like this compound often involve methods such as compound-centered chemical proteomics and activity-based protein profiling. frontiersin.org These techniques aim to isolate and identify proteins that directly bind to the compound of interest. While specific protein targets for this compound have not yet been definitively identified in the reviewed literature, the general approach for such alkaloids involves exploring their interactions with a wide range of cellular machinery. biosynth.com The complexity of its structure suggests the potential for specific binding to protein targets, a characteristic that often drives the biological activity of natural products. researchgate.net

Future research will likely focus on utilizing advanced proteomic and chemical biology techniques to pinpoint the direct molecular interactors of this compound. This will be essential for a comprehensive understanding of its cellular effects.

Elucidation of Specific Biochemical Pathway Modulations by this compound

While the direct molecular targets are still being elucidated, some studies have provided insights into the biochemical pathways that may be modulated by this compound. Research on related Daphniphyllum alkaloids suggests that these compounds can influence various cellular signaling cascades. chemfaces.com

For instance, some alkaloids are known to affect pathways related to cell growth, inflammation, and apoptosis. The antioxidant activity observed for a related compound in PC12 cells points towards a potential modulation of oxidative stress pathways. nih.govkib.ac.cn Oxidative stress is implicated in a multitude of pathological conditions, and compounds that can mitigate its effects are of significant interest. The mechanism often involves the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. biocrick.com

Further research is needed to delineate the specific signaling pathways affected by this compound. This would involve techniques such as transcriptomics and proteomics to analyze changes in gene and protein expression in cells treated with the compound.

Cellular Interaction Studies of this compound (e.g., Antioxidant Activities in PC12 Cells)

One of the key cellular activities of compounds related to this compound that has been investigated is their antioxidant potential. In a study involving PC12 cells, a cell line commonly used in neurological research, a structurally similar alkaloid demonstrated potent antioxidant activity. nih.govkib.ac.cn This compound, at a concentration of 2.0 microM, was effective against impairment induced by hydrogen peroxide (H₂O₂), a strong oxidizing agent. chemfaces.comnih.govkib.ac.cn

PC12 cells are a valuable model for studying neuronal-like cells and the effects of oxidative stress. researchgate.net The ability of a related compound to protect these cells from H₂O₂-induced damage suggests that this compound may also possess neuroprotective properties mediated through its antioxidant activity. chemfaces.comnih.govkib.ac.cn The protective effect is likely due to the scavenging of free radicals and the subsequent reduction in cellular damage. biocrick.com

Table 1: Investigated Cellular Activities of a Compound Structurally Related to this compound

Cell LineStressorCompound ConcentrationObserved EffectReference
PC12H₂O₂2.0 µMPotent antioxidant activity against induced impairment chemfaces.com, nih.gov, kib.ac.cn

These findings highlight the potential of this compound and related alkaloids as modulators of cellular responses to oxidative stress. Further cellular interaction studies are warranted to fully characterize the scope of their biological effects.

Based on a comprehensive review of available scientific literature, there is currently insufficient public information to generate an article that adheres to the specific structure and content requested for this compound.

Research on this compound and related calyciphylline B-type alkaloids has primarily focused on their complex total synthesis. datapdf.comnih.gov These studies, while significant in the field of organic chemistry, concentrate on developing methods to construct the intricate hexacyclic framework of these natural products. datapdf.com Some computational analyses, such as Density Functional Theory (DFT) studies, have been employed to understand the stereochemical outcomes of key reaction steps during the synthesis. nih.gov

However, the existing body of research does not extend to the specific areas outlined in the query:

Structure Activity Relationship Sar Studies of Deoxyisocalyciphylline B and Its Synthetic Analogs

Computational SAR Modeling and Predictive Analysis for Deoxyisocalyciphylline B Derivatives:There is no evidence of computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking, being used to predict the biological activity of a series of this compound derivatives.

Consequently, it is not possible to provide the requested detailed research findings, data tables, or analysis for these specific topics as they relate to this compound. The information required to fulfill the request does not appear to be available in the public scientific domain at this time.

Pre Clinical Research Directions and Therapeutic Potential Exploration for Deoxyisocalyciphylline B

Deoxyisocalyciphylline B as a Lead Compound for Medicinal Chemistry Research

In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological or pharmacological activity. patsnap.com While this compound is known for its hepatotoxic effects, this very bioactivity makes it a candidate for investigation as a lead compound. researchgate.net The goal of medicinal chemistry is to modify the lead structure to develop new analogs with enhanced therapeutic properties and reduced toxicity. patsnap.com

The journey from a lead molecule to a clinical candidate involves extensive optimization of its properties. nih.gov For this compound, this process would involve a detailed exploration of its Structure-Activity Relationships (SAR). SAR studies aim to understand which parts of the molecule are responsible for its biological effects. mdpi.commdpi.com By systematically synthesizing derivatives and assessing their activity, researchers can identify the key structural motifs, or pharmacophores, that govern its bioactivity. mdpi.com This iterative process of synthesis and testing is fundamental to refining a lead compound.

A medicinal chemistry program focused on this compound would likely involve:

Analog Synthesis : Creating a library of related compounds by modifying the functional groups or the polycyclic core of the this compound molecule. nih.govnih.gov

Biological Screening : Testing the synthesized analogs to measure their biological activity, aiming to find derivatives that retain a desired effect (e.g., anti-proliferative) while eliminating the undesirable toxicity.

SAR Analysis : Correlating the structural changes in the analogs with their observed biological activity to build a predictive model for designing better compounds. nih.govnih.gov

This approach allows for the systematic optimization of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile, paving the way for potential therapeutic applications.

Table 1: Desired Properties for a Lead Compound

Property Category Desired Characteristics
Pharmacodynamics High affinity and selectivity for the biological target. Demonstrable efficacy in relevant biological assays.
Pharmacokinetics Adequate absorption, distribution, metabolism, and excretion (ADME) properties. Reasonable bioavailability and half-life.
Physicochemical Good solubility and stability. Chemical structure amenable to modification.

| Toxicity | Minimal off-target effects. Low potential for causing adverse effects. |

Advanced In Vitro Models for Pharmacological Evaluation of this compound

To accurately assess the pharmacological profile of this compound and its analogs, advanced in vitro models that better mimic human physiology are essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironment of living tissues, which can lead to misleading results in drug screening. nih.gov Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant alternative. nih.govresearchgate.net

Spheroids are 3D aggregates of cells that can be formed from cancer cell lines or primary patient tissues. researchgate.netcrownbio.com They mimic the architecture and microenvironment of small tumors, making them valuable tools for screening potential anti-cancer agents. nih.govnih.gov

Organoids are more complex 3D structures derived from stem cells that self-organize to resemble the structure and function of a specific organ. crownbio.comnih.gov Tumor-derived organoids, or tumoroids, can be generated from patient biopsies and have been shown to retain the genetic and phenotypic characteristics of the original tumor. crownbio.com This patient-relevance makes them a powerful platform for personalized medicine and for testing drug efficacy. nih.govcanceropole-paca.com

The application of these models for evaluating this compound would enable researchers to:

Investigate its effects on complex, tissue-like structures.

Assess its impact on cell-cell and cell-matrix interactions.

Study its activity in models that better reflect the heterogeneity of human tumors. crownbio.com

By using spheroids and organoids, the pharmacological evaluation of this compound derivatives can yield more predictive data on both efficacy and potential toxicity, bridging the gap between early-stage in vitro studies and subsequent in vivo testing. crownbio.com

Future Trajectories in this compound Research and Application in Drug Discovery

The future of this compound research lies in leveraging its complex chemical structure as a foundation for developing novel therapeutics. The drug discovery pipeline is a long and multifaceted process, beginning with target identification and validation, moving through hit-to-lead and lead optimization, and culminating in preclinical and clinical trials. scienceopen.com

Future research directions for this compound are expected to include:

Target Identification : A critical next step is to identify the specific molecular targets through which this compound exerts its biological effects. Techniques such as proteomics and genetic screening can be employed to uncover its mechanism of action.

Computational Modeling : The use of computer-aided drug design (CADD) can accelerate the optimization process. patsnap.com By creating computational models of the target protein, researchers can virtually screen for modifications to the this compound structure that would improve binding and selectivity. nih.gov

Development of Biased Agonists or Antagonists : Through detailed SAR studies, it may be possible to develop derivatives that selectively activate or inhibit specific signaling pathways associated with a therapeutic effect, while avoiding those that lead to toxicity. nih.gov

Integration with Multi-Criteria Decision Analysis : As numerous analogs are generated, methods like multi-criteria decision analysis can be used to systematically evaluate and rank compounds based on a variety of critical properties (e.g., potency, selectivity, synthetic feasibility), streamlining the selection of the most promising candidates for further development. mdpi.com

The path from a natural product like this compound to a clinically approved drug is challenging. nih.gov However, its unique structural framework provides a valuable scaffold for medicinal chemists. Through a combination of synthetic chemistry, advanced pharmacological modeling, and modern drug discovery strategies, the therapeutic potential of this compound can be systematically explored and potentially unlocked. scienceopen.comnih.gov

Q & A

Basic: What spectroscopic and analytical methods are recommended for confirming the structure of Deoxyisocalyciphylline B?

Answer:
Structural confirmation of this compound (C22_{22}H31_{31}NO2_2, CAS 619326-75-9) requires a multi-technique approach:

  • 2D NMR : Critical for resolving stereochemical ambiguities. For instance, 1^1H-13^{13}C HMBC and NOESY correlations can verify the trans-lactone configuration, which was pivotal in revising its structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
  • X-ray Crystallography : Definitive proof of absolute configuration, though challenging due to the compound’s sensitivity to acid (e.g., residual acid in CDCl3_3 can alter NMR spectra) .
  • Comparative Analysis : Cross-referencing synthetic and natural samples under controlled conditions (e.g., using fresh vs. aged solvents) resolves discrepancies in reported data .

Advanced: How can researchers address contradictions between synthetic and naturally isolated this compound spectroscopic data?

Answer:
Discrepancies often arise from subtle experimental conditions:

  • Acid Treatment : Synthetic samples may require exposure to trace acid (e.g., residual HCl in CDCl3_3) to replicate natural product spectra, as seen in the structural revision of this compound .
  • Replication Studies : Independently repeating synthesis and isolation protocols ensures reproducibility. For example, trifluoroperacetic acid-mediated epoxidation and LiAlH4_4-driven epoxide opening must be rigorously standardized .
  • Cross-Validation : Align synthetic intermediates with biosynthetic logic. Misassignment of the S-C6 configuration was corrected by reinterpreting 2D NMR data and comparing synthetic intermediates to natural isolates .

Basic: What chromatographic and isolation strategies are effective for purifying this compound from natural sources?

Answer:

  • Extraction : Use polar solvents (e.g., methanol/water) for initial extraction, followed by liquid-liquid partitioning to remove non-alkaloid impurities .
  • Column Chromatography : Employ silica gel or reverse-phase (C18) columns with gradient elution (e.g., hexane/ethyl acetate to methanol) to separate alkaloid fractions .
  • HPLC Validation : Confirm purity (>95%) using HPLC with UV detection (e.g., 254 nm) and compare retention times to synthetic standards .

Advanced: What synthetic challenges are unique to this compound, and how are they mitigated?

Answer:
Key hurdles include:

  • Lactonization : The strained trans-lactone resists conventional cyclization. Cyanuric chloride was identified as a critical reagent for final bond formation, enabling isolation of the sensitive trans-lactone .
  • Stereochemical Control : Jones oxidation of amino diols must be optimized to avoid epimerization.
  • Spectral Artifacts : Residual acid in NMR solvents (e.g., CDCl3_3) can protonate the lactone, altering spectral profiles. Pre-treatment of solvents (e.g., neutralization) is advised .

Advanced: How can structural revisions of this compound inform biosynthetic pathway studies?

Answer:

  • Comparative Biosynthesis : Compare pathways of related calyciphylline B-type alkaloids (e.g., daphlongamine H) to identify shared enzymatic steps. Structural misassignments may indicate gaps in understanding oxidative or cyclization enzymes .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors in feeding studies to track carbon flux, particularly at the lactone-forming step.
  • Genetic Analysis : Screen plant transcriptomes for cytochrome P450s or methyltransferases implicated in alkaloid diversification .

Basic: What protocols ensure reliable quantification of this compound in biological matrices?

Answer:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitivity. Calibrate with deuterated internal standards to correct matrix effects .
  • Sample Preparation : Acid-base partitioning (e.g., pH-adjusted liquid-liquid extraction) minimizes interference from proteins or lipids .
  • Validation : Assess precision (RSD <15%), recovery (>80%), and limit of detection (LOD <1 ng/mL) per ICH guidelines .

Advanced: How should researchers design experiments to resolve conflicting bioactivity data for this compound?

Answer:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Counter-Screens : Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target interactions.
  • Structural Analogs : Compare bioactivity of this compound with its isomers (e.g., Deoxycalyciphylline B, CAS 619326-74-8) to pinpoint pharmacophores .

Methodological Notes

  • Data Integrity : Always report solvent history (e.g., acid content in CDCl3_3) and synthetic yields to aid reproducibility .
  • Ethical Standards : Adhere to journal guidelines for spectral data deposition and structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.